2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide often involves condensation reactions and the use of specific reagents to introduce the acetyl, fluorophenyl, hydrazine, and carbothioamide functional groups. The precise synthesis method can vary depending on the desired structural specifics and purity requirements.
Molecular Structure Analysis
Molecular structure analysis, such as single crystal X-ray diffraction and Hirshfeld surface analysis, provides insights into the compound's crystalline structure and intermolecular interactions. These studies reveal the compound's spatial configuration and the stabilization mechanisms through hydrogen bonding interactions and molecular orbital analysis (Sivajeyanthi et al., 2017).
Scientific Research Applications
Naked-eye and Near-infrared Fluorescence Probe Development :
- A study by Zhang et al. (2015) highlighted the development of a near-infrared (NIR) fluorescence probe with a turn-on fluorescent probe based on NIR dyes containing an acetyl group. This probe is significant for the selective, rapid, and sensitive detection of hydrazine, which is crucial in both biological and environmental sciences. The probe shows excellent sensing properties, low cytotoxicity, and has been applied in live mouse and tissue imaging, including the liver, lung, kidney, heart, and spleen (Zhang et al., 2015).
ICT-based Fluorescent Probe for Measuring Hydrazine :
- Zhu et al. (2019) developed a ratiometric fluorescent probe for the detection of hydrazine, utilizing dicyanoisophorone as the fluorescent group. This probe, termed DDPB, senses hydrazine via an intramolecular charge transfer pathway. It exhibits low cytotoxicity, reasonable cell permeability, a large Stokes shift, and a low detection limit. DDPB has been used for quantitative determination in environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
Novel Fluorescent Probe for Sensitive Detection and Imaging :
- Research by Chen et al. (2017) introduced a turn-on fluorescent probe for hydrazine detection in aqueous solution and living cells. The probe, Naphsulf-O, exhibits a large Stokes shift, excellent selectivity, and high sensitivity, with a detection limit of 0.716 ppb (22nM). It is important for both environmental and biological system studies (Chen et al., 2017).
Cytotoxicity Studies Against Human Tumor Cells :
- A study by Soares et al. (2012) investigated N(4)-Phenyl 2-acetylpyridine thiosemicarbazone derivatives for their cytotoxicity against human malignant breast and glioma cells. These compounds were found to be highly cytotoxic and induced programmed cell death, showcasing their potential in cancer research (Soares et al., 2012).
Probing Hydrazine with Near-Infrared Fluorescent Chemodosimeter :
- Ma et al. (2017) reported a two-photon fluorescent probing method using a NIR fluorescent chemodosimeter for hydrazine detection in solution and living cells. This method is important due to the hazardous nature of hydrazine and its extensive industrial use (Ma et al., 2017).
properties
IUPAC Name |
1-acetamido-3-(2-fluorophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3OS/c1-6(14)12-13-9(15)11-8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14)(H2,11,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUDEPQZNKOCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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